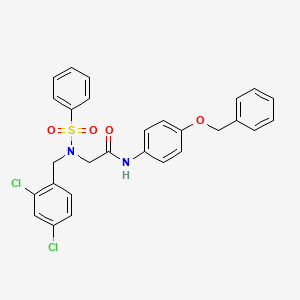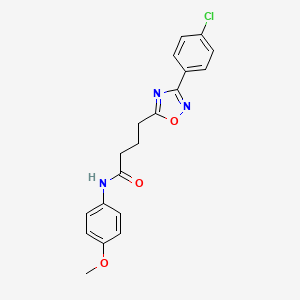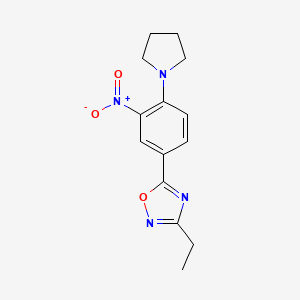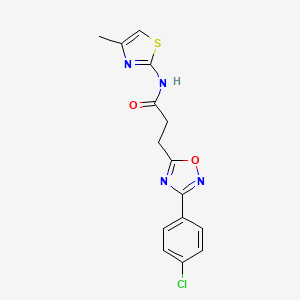
N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyloxy)phenyl)-2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)acetamide, commonly known as BDP-12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP-12 belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDP-12 has been found to possess unique properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of BDP-12 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. BDP-12 binds to the active site of CA IX and inhibits its activity, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
Studies have shown that BDP-12 has minimal toxicity and does not affect normal cells. BDP-12 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDP-12 has also been found to disrupt the cell cycle by inhibiting cyclin D1 and cyclin-dependent kinase 4 (CDK4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BDP-12 is its high selectivity for CA IX, making it a potential candidate for targeted therapy. BDP-12 has also been found to have minimal toxicity and does not affect normal cells. However, one of the limitations of BDP-12 is its low solubility in water, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of BDP-12. One potential direction is to explore the use of BDP-12 in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of BDP-12 in the treatment of other diseases such as inflammatory diseases and metabolic disorders. Further research is also needed to optimize the synthesis method of BDP-12 and improve its solubility in water.
Conclusion
BDP-12 is a promising candidate for drug development due to its unique properties and potential therapeutic applications. Its high selectivity for CA IX and minimal toxicity make it a potential candidate for targeted therapy in the treatment of cancer. Further research is needed to explore its potential applications in other fields of medicine and optimize its synthesis method.
Métodos De Síntesis
The synthesis of BDP-12 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of potassium carbonate to form 4-(benzyloxy)benzyl bromide. This intermediate is then reacted with 2,4-dichlorobenzylamine in the presence of cesium carbonate to form N-(2,4-dichlorobenzyl)-4-(benzyloxy)benzylamine. The final step involves the reaction of this intermediate with sulfonamide to form BDP-12.
Aplicaciones Científicas De Investigación
BDP-12 has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BDP-12 is in the treatment of cancer. Studies have shown that BDP-12 inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. BDP-12 has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O4S/c29-23-12-11-22(27(30)17-23)18-32(37(34,35)26-9-5-2-6-10-26)19-28(33)31-24-13-15-25(16-14-24)36-20-21-7-3-1-4-8-21/h1-17H,18-20H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKPGXZVFRRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
![3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)



![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)

